2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the CAS Number: 1380300-72-0 . It has a molecular weight of 204.7 . The compound is an off-white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
As mentioned earlier, this compound is an off-white solid . It is stored at room temperature . The compound has a molecular weight of 204.7 .Scientific Research Applications
Antihypertensive Activity
- Synthesis and Antihypertensive Activity : A study involved synthesizing various compounds including 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride for antihypertensive activities. Some compounds were found to act as alpha-adrenergic blockers, indicating potential in managing hypertension (Caroon et al., 1981).
Muscarinic Agonists
- Muscarinic Agonist Properties : Research on derivatives of 2,8-diazaspiro[4.5]decan-3-ones, including the synthesis of this compound, showed potential as M1 muscarinic agonists. These compounds were evaluated for their binding affinities and in vivo muscarinic activity, showing notable results (Tsukamoto et al., 1995).
Calcium Channel Antagonists
- T-Type Calcium Channel Antagonists : A study hypothesized that certain 2,8-diazaspiro[4.5]decan-1-ones could be effective T-type calcium channel inhibitors. The compounds designed and synthesized, including this compound, showed potent inhibitory activity with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Chemokine Receptor Antagonists
- CCR4 Antagonist : Synthesis of various 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine compounds, including derivatives of this compound, showed they could act as CCR4 antagonists, potentially useful in immunology and inflammatory diseases (Shukla et al., 2016).
Radioprotective Agent
- Radioprotective Properties : A derivative of 2,8-diazaspiro[4.5]decan-3-one was investigated for its potential radioprotective properties against lethal doses of X-radiation in mice, showing promising results (Shapiro et al., 1968).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDMASADKYDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-72-0 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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